molecular formula C18H29NO B11985715 4-tert-butyl-N-heptylbenzamide CAS No. 141993-73-9

4-tert-butyl-N-heptylbenzamide

Cat. No.: B11985715
CAS No.: 141993-73-9
M. Wt: 275.4 g/mol
InChI Key: AVJIMKKDBFLRTH-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-heptylbenzamide is an organic compound with the molecular formula C18H29NO It is a benzamide derivative characterized by the presence of a tert-butyl group at the para position of the benzene ring and a heptyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-heptylbenzamide typically involves the reaction of 4-tert-butylbenzoic acid with heptylamine. The reaction is carried out under conditions that facilitate the formation of the amide bond. A common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid group, allowing it to react with the amine to form the desired benzamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-N-heptylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Scientific Research Applications

4-tert-Butyl-N-heptylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-heptylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butyl-N-phenylbenzamide
  • 4-tert-Butyl-N-isobutylbenzamide
  • 4-tert-Butyl-N-cyclohexylbenzamide
  • 4-tert-Butyl-N-mesitylbenzamide
  • N-butyl-4-tert-butylbenzamide

Uniqueness

4-tert-Butyl-N-heptylbenzamide is unique due to the presence of both a tert-butyl group and a heptyl group, which confer specific chemical and physical properties.

Properties

CAS No.

141993-73-9

Molecular Formula

C18H29NO

Molecular Weight

275.4 g/mol

IUPAC Name

4-tert-butyl-N-heptylbenzamide

InChI

InChI=1S/C18H29NO/c1-5-6-7-8-9-14-19-17(20)15-10-12-16(13-11-15)18(2,3)4/h10-13H,5-9,14H2,1-4H3,(H,19,20)

InChI Key

AVJIMKKDBFLRTH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)C1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

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